Reduced Central Potency for Behavioral Activation Compared to Native Lysine Vasopressin
[Lys8] Vasopressin Desglycinamide (DG-LVP) is significantly less potent in inducing characteristic behavioral activation in mice following intracerebroventricular administration when directly compared to the native hormone, lysine vasopressin (LVP). This difference in potency is a key feature for researchers seeking to dissociate central effects from more potent peripheral actions [1].
| Evidence Dimension | Potency to induce a characteristic behavioral syndrome (hyperactivity, foraging, grooming, stereotyped scratching) following intracerebroventricular (icv) administration |
|---|---|
| Target Compound Data | Produced some characteristic behaviors but was 'much less potent' (quantitative ED50 or dose-response not reported in abstract, qualitative comparison) |
| Comparator Or Baseline | Lysine Vasopressin (LVP); Equipotent with Arginine Vasopressin (AVP), Oxytocin, and Arginine Vasotocin in provoking a dose-dependent behavioral response in the 0.1–1.0 μg range. |
| Quantified Difference | Qualitatively 'much less potent' than LVP and other native hormones. The study established that LVP and other native hormones were equipotent in the 0.1-1.0 μg icv dose range, while DG-LVP and a related analog required higher doses to produce similar effects. |
| Conditions | Male mice, intracerebroventricular (icv) injection, observed for hyperactivity, foraging, grooming, and stereotyped behaviors (scratching, squeaking, barrel rolling). |
Why This Matters
This lower potency for inducing nonspecific behavioral activation is a critical selection criterion for researchers aiming to study memory consolidation and avoidance behavior without the confounding influence of a potent, acute behavioral syndrome that could interfere with task performance.
- [1] Delanoy, R. L., Dunn, A. J., & Tintner, R. (1978). Behavioral responses to intracerebroventricularly administered neurohypophyseal peptides in mice. Hormones and Behavior, 11(3), 348-362. View Source
